5-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole
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Overview
Description
5-(Propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole is a complex organic compound that features a unique combination of functional groups, including an oxazole ring and a boronate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole typically involves the following steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Boronate Ester: The boronate ester group is introduced via a reaction with a boronic acid or boronate ester precursor, often under palladium-catalyzed cross-coupling conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(Propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole can undergo various types of chemical reactions, including:
Oxidation: The oxazole ring can be oxidized under specific conditions to form oxazole N-oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in cross-coupling reactions.
Major Products
Oxidation: Oxazole N-oxides.
Reduction: Reduced oxazole derivatives.
Substitution: Various substituted oxazole derivatives, depending on the coupling partner used.
Scientific Research Applications
5-(Propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 5-(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The oxazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
5-(Propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole: Similar structure but with a different position of the oxazole ring.
5-(Propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-thiazole: Contains a sulfur atom instead of an oxygen atom in the ring.
Uniqueness
5-(Propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole is unique due to the presence of both an oxazole ring and a boronate ester group, which confer distinct reactivity and binding properties. This combination makes it particularly valuable in the synthesis of complex molecules and in various applications in chemistry and biology.
Properties
Molecular Formula |
C12H20BNO3 |
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Molecular Weight |
237.11 g/mol |
IUPAC Name |
5-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole |
InChI |
InChI=1S/C12H20BNO3/c1-8(2)10-9(7-14-15-10)13-16-11(3,4)12(5,6)17-13/h7-8H,1-6H3 |
InChI Key |
GKGYWICBHWTYKC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(ON=C2)C(C)C |
Origin of Product |
United States |
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